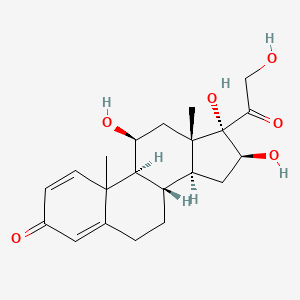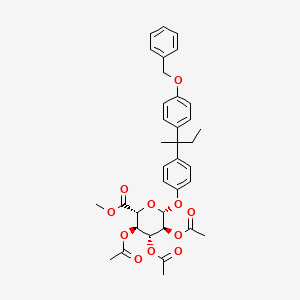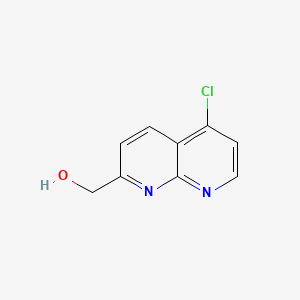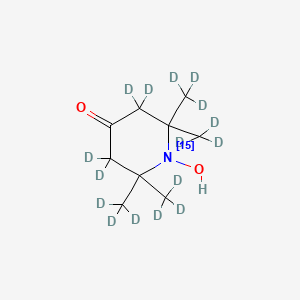
4-Oxo-2,2,6,6-tetramethylpiperidine-d16;1-15N-1-oxyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxo-2,2,6,6-tetramethylpiperidine-d16;1-15N-1-oxyl is a stable nitroxyl radical compound. It is a derivative of 2,2,6,6-tetramethylpiperidine, which is known for its stability and reactivity. This compound is often used in various scientific research applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-2,2,6,6-tetramethylpiperidine-d16;1-15N-1-oxyl typically involves the oxidation of 2,2,6,6-tetramethyl-4-piperidone. The process can be carried out using various oxidizing agents such as hydrogen peroxide or sodium hypochlorite. The reaction is usually conducted in an aqueous medium at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale oxidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as sublimation to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Oxo-2,2,6,6-tetramethylpiperidine-d16;1-15N-1-oxyl undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different derivatives.
Reduction: The nitroxyl radical can be reduced to its corresponding hydroxylamine.
Substitution: It can participate in substitution reactions where the nitroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, sodium hypochlorite.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of the original compound, which can be used for further chemical modifications .
Aplicaciones Científicas De Investigación
4-Oxo-2,2,6,6-tetramethylpiperidine-d16;1-15N-1-oxyl has a wide range of applications in scientific research:
Chemistry: Used as a spin label in electron spin resonance (ESR) spectroscopy to study molecular dynamics and interactions.
Biology: Employed in the study of reactive oxygen species (ROS) and their effects on biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 4-Oxo-2,2,6,6-tetramethylpiperidine-d16;1-15N-1-oxyl involves its ability to act as a stable free radical. It interacts with reactive oxygen species (ROS) and other radicals, making it useful in studying oxidative stress and related processes. The compound can also participate in redox reactions, influencing various molecular pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A widely used stable nitroxyl radical with similar properties.
4-Oxo-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPONE): Another derivative with comparable stability and reactivity.
Uniqueness
4-Oxo-2,2,6,6-tetramethylpiperidine-d16;1-15N-1-oxyl is unique due to its isotopic labeling with deuterium (d16) and nitrogen-15 (15N). This labeling enhances its utility in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques, providing more detailed insights into molecular structures and dynamics .
Propiedades
Fórmula molecular |
C9H17NO2 |
|---|---|
Peso molecular |
188.33 g/mol |
Nombre IUPAC |
3,3,5,5-tetradeuterio-1-hydroxy-2,2,6,6-tetrakis(trideuteriomethyl)(115N)azinan-4-one |
InChI |
InChI=1S/C9H17NO2/c1-8(2)5-7(11)6-9(3,4)10(8)12/h12H,5-6H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,10+1 |
Clave InChI |
KMEUSKGEUADGET-ZDYDSYIGSA-N |
SMILES isomérico |
[2H]C1(C(=O)C(C([15N](C1(C([2H])([2H])[2H])C([2H])([2H])[2H])O)(C([2H])([2H])[2H])C([2H])([2H])[2H])([2H])[2H])[2H] |
SMILES canónico |
CC1(CC(=O)CC(N1O)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


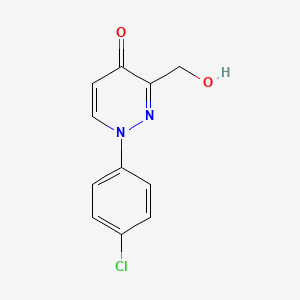
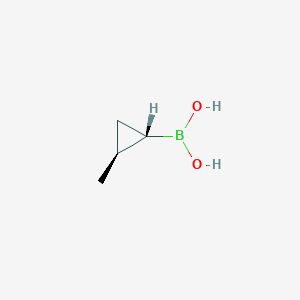
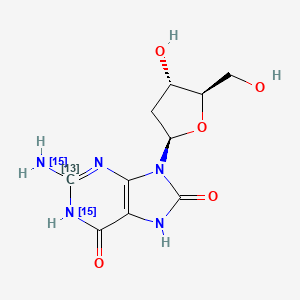
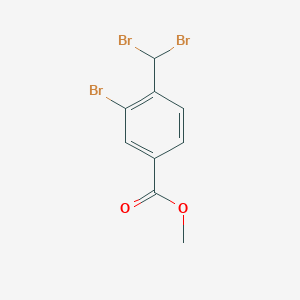
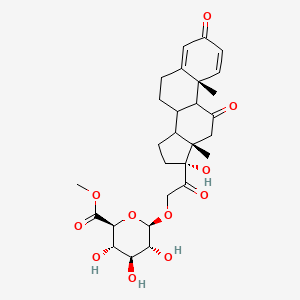
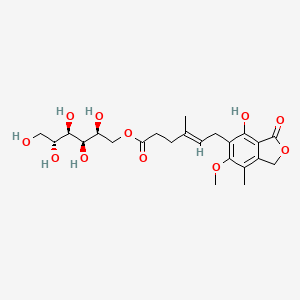
![3-Ethoxy-3-[4-(2-methyl-benzyloxy)-phenyl]-propionic acid](/img/structure/B13850531.png)
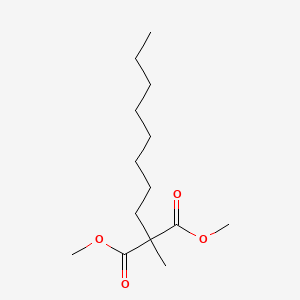
![b-D-Glucopyranoside,3-hydroxy-5-[2-(3-hydroxy-4-methoxyphenyl)ethenyl]phenyl,2-(3,4,5-trihydroxybenzoate), (E)-](/img/structure/B13850545.png)
